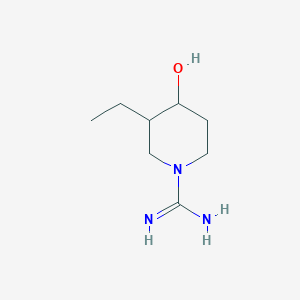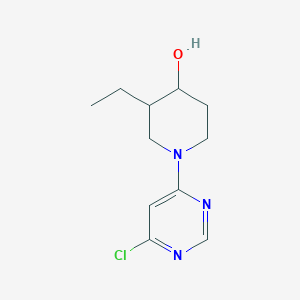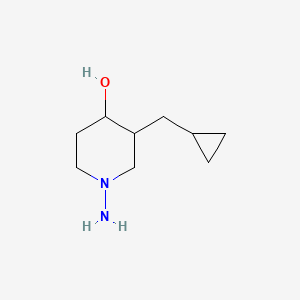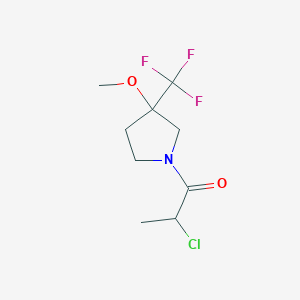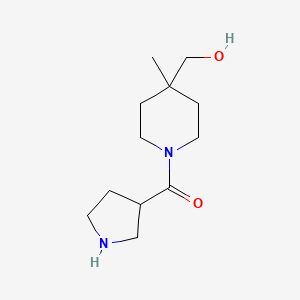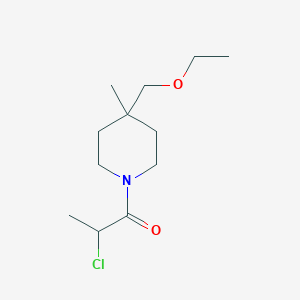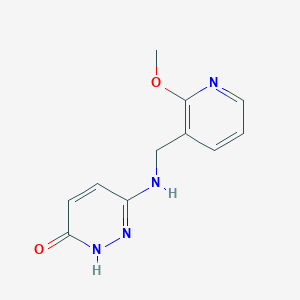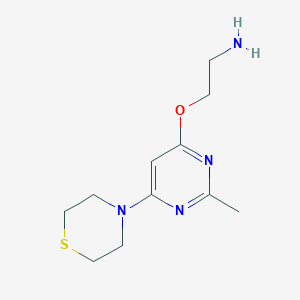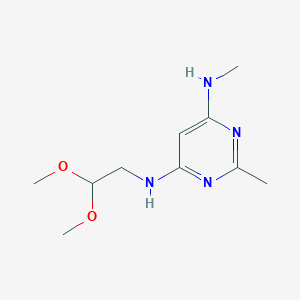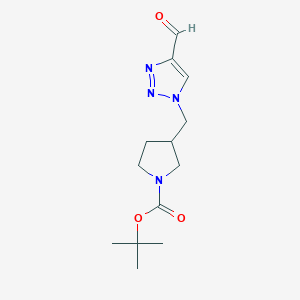
tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate (TBFTC) is an organic compound belonging to the family of heterocyclic compounds. It is a type of pyrrolidine carboxylate that is commonly used in scientific research and lab experiments. TBFTC is an important synthetic intermediate for the synthesis of various heterocyclic compounds, such as 1,2,3-triazol-4-ylmethyl-pyrrolidine-1-carboxylate (TPMC) and 1,2,3-triazol-4-ylmethyl-pyrrolidine-1-carboxylic acid (TPMCA). TBFTC is a valuable reagent for the synthesis of various heterocyclic compounds and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Synthesis of Anticancer Intermediates
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structurally similar compound, is an important intermediate for small molecule anticancer drugs. A synthetic method for this compound was established, highlighting its significance in the development of tyrosine kinase inhibitors, which are crucial in overcoming resistance problems in cancer therapy. The synthesis method is optimized for high yield, making it a valuable asset in the search for effective anticancer agents (Zhang, Ye, Xu, & Xu, 2018).
Stereoselective Hydroformylation
In the field of stereoselective synthesis, the hydroformylation of derivatives like methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate has been demonstrated to yield important intermediates for the synthesis of homochiral amino acid derivatives. This process shows high diastereoselectivities and is a crucial step in the production of compounds of significant synthetic value (Kollár & Sándor, 1993).
Development of Pyrrolidine Derivatives
Research into the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring underscores the versatility of related structures in medicinal chemistry. These scaffolds are crucial in the development of clinical drugs due to their significant biological activities. The methodology allows for the creation of a library of compounds with potential as drugs for various conditions, including depression, cerebral ischemia, and pain management (Prasad et al., 2021).
Click Chemistry Applications
The one-pot synthesis of alkyl 3-[4-(aryl or heteroaryl)-1H-1,2,3-triazol-1-yl]thieno[3,2-b]pyridine-2-carboxylates via click chemistry is another notable application. This methodology, involving in situ azidation followed by Cu(I)-catalyzed azide-alkyne cycloaddition, is significant for its wide scope and potential in generating biologically active molecules. The process is efficient, requiring no chromatographic purification, and underscores the relevance of tert-butyl triazole derivatives in the synthesis of heterocyclic compounds (Rodrigues & Queiroz, 2016).
Advanced Material Synthesis
Tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate represents a further exploration into the synthesis of compounds with specific structural features. The product, characterized by X-ray diffraction, exemplifies the utility of tert-butyl pyrrolidine derivatives in the synthesis of materials with potential applications in various fields, including pharmaceuticals and materials science (Naveen et al., 2007).
Propriétés
IUPAC Name |
tert-butyl 3-[(4-formyltriazol-1-yl)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-5-4-10(6-16)7-17-8-11(9-18)14-15-17/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWFTLPYHJXRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



